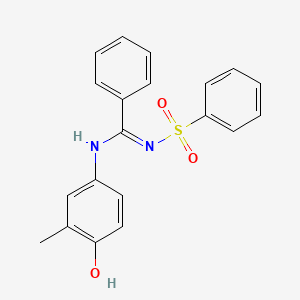
N-(4-hydroxy-3-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(BENZENESULFONYL)-N-(4-HYDROXY-3-METHYLPHENYL)BENZENECARBOXIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group and a benzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(BENZENESULFONYL)-N-(4-HYDROXY-3-METHYLPHENYL)BENZENECARBOXIMIDAMIDE typically involves the reaction of benzenesulfonyl chloride with 4-hydroxy-3-methylphenylamine under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with benzenecarboximidamide under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(BENZENESULFONYL)-N-(4-HYDROXY-3-METHYLPHENYL)BENZENECARBOXIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the sulfonyl group results in a sulfide.
Scientific Research Applications
(E)-N’-(BENZENESULFONYL)-N-(4-HYDROXY-3-METHYLPHENYL)BENZENECARBOXIMIDAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N’-(BENZENESULFONYL)-N-(4-HYDROXY-3-METHYLPHENYL)BENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Hydroxyphenyl)benzenesulfonamide
- N-(4-Methylphenyl)benzenecarboximidamide
- N-(4-Hydroxy-3-methylphenyl)benzenesulfonamide
Uniqueness
(E)-N’-(BENZENESULFONYL)-N-(4-HYDROXY-3-METHYLPHENYL)BENZENECARBOXIMIDAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H18N2O3S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-N-(4-hydroxy-3-methylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C20H18N2O3S/c1-15-14-17(12-13-19(15)23)21-20(16-8-4-2-5-9-16)22-26(24,25)18-10-6-3-7-11-18/h2-14,23H,1H3,(H,21,22) |
InChI Key |
AGKRDODJPAQBKH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3)O |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11649402.png)
![methyl 6-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11649404.png)
![Ethyl 6-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11649434.png)
methanone](/img/structure/B11649443.png)
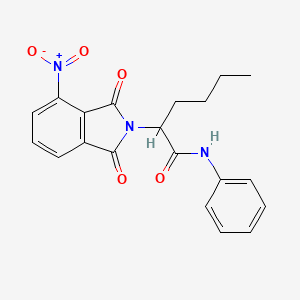
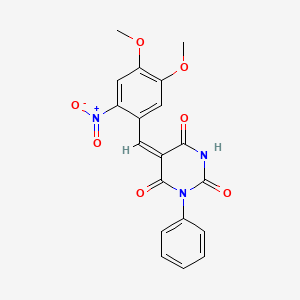
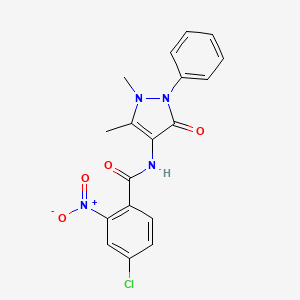
![5-(4-Butoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11649460.png)
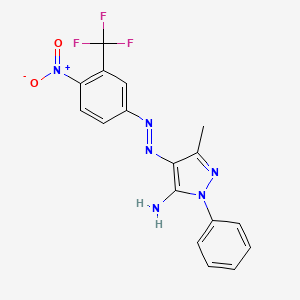
![(5E)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649471.png)
![6-(3,4-Dimethoxyphenyl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium](/img/structure/B11649478.png)
![(5E)-5-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11649484.png)

![N-((Z)-2-(3-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B11649490.png)
